molecular formula C15H12BrNO B3911107 (2Z)-3-[(3-Bromophenyl)amino]-1-phenylprop-2-EN-1-one

(2Z)-3-[(3-Bromophenyl)amino]-1-phenylprop-2-EN-1-one

Cat. No.: B3911107
M. Wt: 302.16 g/mol
InChI Key: YXBQERZLIRHWTD-KTKRTIGZSA-N
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Description

(2Z)-3-[(3-Bromophenyl)amino]-1-phenylprop-2-EN-1-one is an organic compound characterized by the presence of a bromophenyl group and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(3-Bromophenyl)amino]-1-phenylprop-2-EN-1-one typically involves the reaction of 3-bromoaniline with benzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, where the amine group of 3-bromoaniline reacts with the aldehyde group of benzaldehyde to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(3-Bromophenyl)amino]-1-phenylprop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(2Z)-3-[(3-Bromophenyl)amino]-1-phenylprop-2-EN-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[(3-Bromophenyl)amino]-1-phenylprop-2-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[(3-Bromophenyl)amino]-1-phenylprop-2-EN-1-one is unique due to its specific structural features, such as the presence of both bromophenyl and phenylprop-2-en-1-one moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(Z)-3-(3-bromoanilino)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-7-4-8-14(11-13)17-10-9-15(18)12-5-2-1-3-6-12/h1-11,17H/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBQERZLIRHWTD-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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